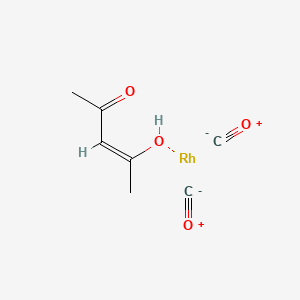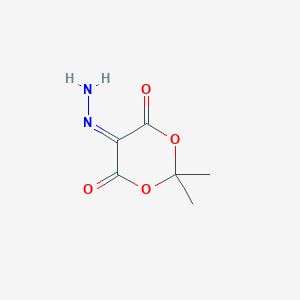
2-oxo-2-phenylethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It is known for its role as a protecting group for amino acids, particularly in the synthesis of peptides. The compound is characterized by the presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group, and the phenacyl ester, which serves as a protecting group for the carboxyl group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the reaction of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with L-serine phenacyl ester. The reaction is carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve the use of an organic solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reactants. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, resulting in the formation of the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products Formed
Deprotection: The major product is the free amino group of the amino acid.
Coupling: The major product is the peptide bond formed between two amino acids.
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is employed in the synthesis of therapeutic peptides and proteins, which are used in the treatment of various diseases.
Industry: The compound is used in the production of peptide-based materials and nanostructures for various industrial applications.
Mechanism of Action
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester involves the protection and deprotection of amino acids during peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted reactions during the synthesis process. The phenacyl ester protects the carboxyl group of serine. The deprotection of the Fmoc group is achieved through the use of a base, which removes the Fmoc group and exposes the free amino group for further reactions.
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is similar to other Fmoc-protected amino acids, such as:
- N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester
- N-(9-Fluorenylmethoxycarbonyl)-L-glycine Phenacyl Ester
These compounds also serve as protecting groups for amino acids in peptide synthesis. N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique in its ability to protect both the amino and carboxyl groups of serine, making it particularly useful in the synthesis of peptides containing serine residues.
Properties
IUPAC Name |
phenacyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVUIPZMRWLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B13389088.png)
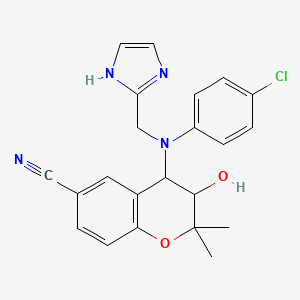

![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-2,3-dihydroindol-2-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B13389097.png)

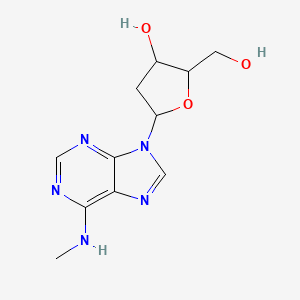
![(3aR,4S,6R,6aR)-2,2-dimethyl-6-((4-methylbenzoyloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl 4-methylbenzoate](/img/structure/B13389132.png)
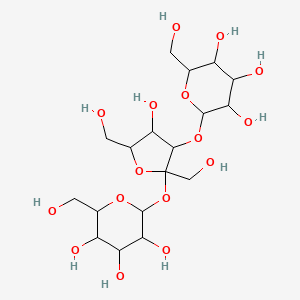
![rel-N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea](/img/structure/B13389141.png)
![2-Amino-5-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13389152.png)
![3-Amino-6-chloro-5-[4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-3-ethylpiperazin-1-yl]pyrazine-2-carboxamide](/img/structure/B13389155.png)

